(Z)-3-(furan-2-yl)-2-methylacrylic acid
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Overview
Description
(Z)-3-(furan-2-yl)-2-methylacrylic acid is an organic compound featuring a furan ring attached to a methylacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(furan-2-yl)-2-methylacrylic acid typically involves the reaction of furan derivatives with appropriate acrylate precursors. One common method includes the aldol condensation of furan-2-carbaldehyde with methyl acrylate, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(furan-2-yl)-2-methylacrylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(furan-2-yl)-2-methylpropanoic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
(Z)-3-(furan-2-yl)-2-methylacrylic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers .
Biology
In biological research, this compound is studied for its potential bioactivity, including antimicrobial and anti-inflammatory properties .
Medicine
The compound’s derivatives are explored for their potential therapeutic applications, such as anticancer agents and enzyme inhibitors .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including resins and coatings .
Mechanism of Action
The mechanism of action of (Z)-3-(furan-2-yl)-2-methylacrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylic acid moiety can form hydrogen bonds with active site residues, modulating the activity of the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- 2-Methylfuran
- Furan-2,5-dicarboxylic acid
Uniqueness
(Z)-3-(furan-2-yl)-2-methylacrylic acid is unique due to its combination of a furan ring and an acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(Z)-3-(furan-2-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H8O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5- |
InChI Key |
FMGWVXJFJBAZDH-WAYWQWQTSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CO1)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=CO1)C(=O)O |
Origin of Product |
United States |
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